1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride
Overview
Description
1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group, a nitro group, and a sulfonyl chloride group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various synthetic and research purposes.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s predicted boiling point is 2957±130 °C and its predicted density is 160±01 g/cm3 . These properties could potentially impact its bioavailability.
Result of Action
Pyrazole derivatives are known to induce a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .
Preparation Methods
The synthesis of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride can be achieved through several routes. One common method involves the nitration of 1-methyl-1H-pyrazole-3-sulfonyl chloride using a mixture of concentrated nitric acid and sulfuric acid . The reaction is typically carried out at elevated temperatures to ensure complete nitration. Another approach involves the use of multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl compounds . These methods offer various advantages, including regioselectivity and the ability to produce the desired compound in good yields.
Chemical Reactions Analysis
1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using strong oxidizing agents.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and strong oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride can be compared with other similar compounds, such as:
1-Methyl-4-nitro-1H-pyrazole: Lacks the sulfonyl chloride group, resulting in different reactivity and applications.
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group, leading to different chemical properties and uses.
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Features a hydroxyl group and a phenyl group, which significantly alter its chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-methyl-4-nitropyrazole-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O4S/c1-7-2-3(8(9)10)4(6-7)13(5,11)12/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDISLMIKBXKVIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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